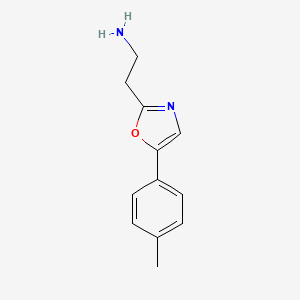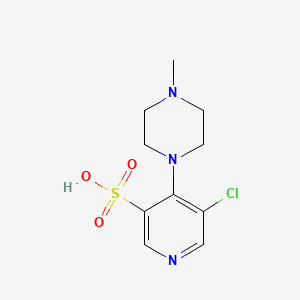![molecular formula C12H14BrN3O B11819438 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol is a chemical compound that belongs to the quinazoline family. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular structure of this compound consists of a quinazoline ring substituted with a bromo group at the 6th position and an ethylaminoethanol group at the 4th position.
準備方法
The synthesis of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol typically involves the reaction of 6-bromoquinazolin-4-amine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 6-Bromoquinazolin-4-amine and ethanolamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 6-bromoquinazolin-4-amine is dissolved in the solvent, and ethanolamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or chromatography.
化学反応の分析
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromo group at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
科学的研究の応用
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
類似化合物との比較
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol can be compared with other similar compounds, such as:
2-[2-(6-Chloroquinazolin-4-yl)ethylamino]ethanol: This compound has a chloro group instead of a bromo group, which may result in different chemical reactivity and biological activity.
2-[2-(6-Fluoroquinazolin-4-yl)ethylamino]ethanol: The presence of a fluoro group can influence the compound’s properties, including its stability and interaction with biological targets.
2-[2-(6-Methylquinazolin-4-yl)ethylamino]ethanol: The methyl group can affect the compound’s hydrophobicity and its ability to interact with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H14BrN3O |
|---|---|
分子量 |
296.16 g/mol |
IUPAC名 |
2-[2-(6-bromoquinazolin-4-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-11-10(7-9)12(16-8-15-11)3-4-14-5-6-17/h1-2,7-8,14,17H,3-6H2 |
InChIキー |
NYAJFBHQGOXZQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)



![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)



![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
